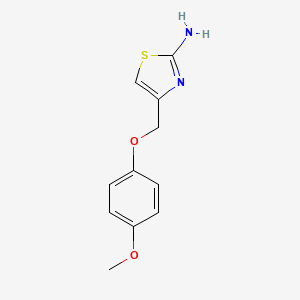
4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine, also known as MPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. MPTA belongs to the class of thiazole compounds that possess diverse biological activities, including anticancer, antifungal, and antibacterial effects.
Mechanism Of Action
The mechanism of action of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine has been shown to inhibit the phosphorylation of proteins involved in the PI3K/Akt/mTOR pathway, which is known to be dysregulated in cancer cells. 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, making it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine has been found to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, and the inhibition of acetylcholinesterase activity. 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine has also been shown to have antioxidant activity, which may contribute to its potential therapeutic effects in various diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine is its diverse biological activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine is its low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to develop more efficient synthesis methods for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine, which may improve its solubility and increase its potential for use in experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine involves the reaction of 4-(4-methoxyphenyl) chloromethylthiazole with ammonia in the presence of a palladium catalyst. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine has also been found to have antifungal and antibacterial effects, making it a potential candidate for the treatment of infectious diseases.
properties
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-14-9-2-4-10(5-3-9)15-6-8-7-16-11(12)13-8/h2-5,7H,6H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPKSYMUFZYYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24831492 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

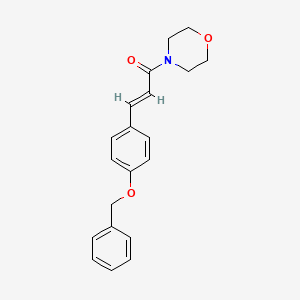
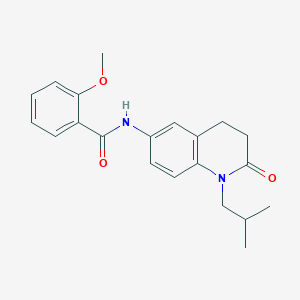

![4-[(1R,2R)-2-Propylcyclopropyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2830706.png)
![Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2830708.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2830714.png)
![8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830715.png)
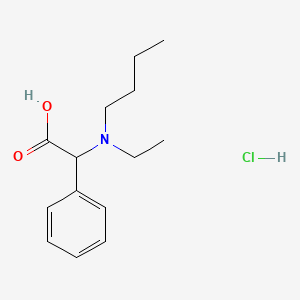
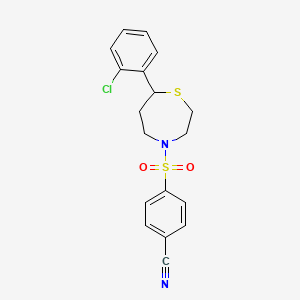
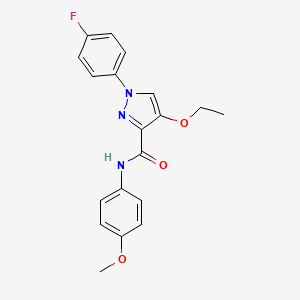

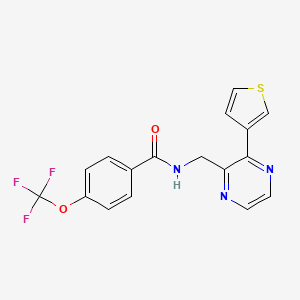
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2830724.png)